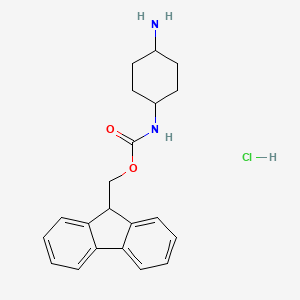
2-Bromo-4,5-difluorobenzoic acid
Overview
Description
2-Bromo-4,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Approaches : Modern organometallic methods enable selective conversion of inexpensive starting materials into benzoic acids, including those containing fluorine atoms in homovicinal positions, demonstrating an advanced approach to synthesizing compounds like 2-bromo-4,5-difluorobenzoic acid (Schlosser & Heiss, 2003).
- Continuous Flow Synthesis : 2,4,5-Trifluorobenzoic acid, a related compound, has been synthesized through a continuous microflow process, highlighting the potential for efficient and scalable production of similar fluorinated benzoic acids (Deng et al., 2015).
Chemical and Physical Properties
- Halogen Bonding and Molecular Interactions : Studies on similar compounds, like bromophenol derivatives, provide insights into the potential chemical properties and molecular interactions of this compound, which could be significant in pharmaceutical and material science applications (Zhao et al., 2004).
- Nonreactive Tracer Applications : Isomers of difluorobenzoate, closely related to this compound, have been used as nonreactive tracers in soil and groundwater studies, indicating potential environmental applications (Bowman & Gibbens, 1992).
Application in Biological Studies
- Sulfhydryl Group Analysis : Compounds like this compound could be useful in the determination of sulfhydryl groups in biological materials, given their structural similarity to other aromatic disulfides used in such analyses (Ellman, 1959).
Supramolecular Chemistry
- Molecular Recognition Studies : The structural properties of bromo derivatives of benzoic acids, such as this compound, are relevant in the study of molecular recognition and the formation of supramolecular assemblies, which could have implications in drug development and nanotechnology (Varughese & Pedireddi, 2006).
Environmental Science Applications
- Evaluation in Surface Soils : The transport properties of similar fluorobenzoates in soils suggest that this compound could be evaluated for its environmental behavior, potentially as a tracer or in the assessment of soil and water contamination (Jaynes, 1994).
Safety and Hazards
2-Bromo-4,5-difluorobenzoic acid is classified as hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It has been suggested that it serves as a crucial modulator of dopamine neurotransmission . This implies that it may interact with dopamine receptors or other proteins involved in dopamine signaling.
Mode of Action
It is known to function as a dopaminergic stabilizer , which suggests that it may modulate the activity of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important brain functions.
Biochemical Pathways
Given its role as a dopaminergic stabilizer , it can be inferred that it may influence the dopamine signaling pathway. This could potentially affect downstream effects related to mood, reward, and motor control among others.
Result of Action
Given its role as a dopaminergic stabilizer , it may help regulate dopamine levels in the brain, potentially impacting functions such as mood, reward, and motor control.
Properties
IUPAC Name |
2-bromo-4,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCBGBZYTNTZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382296 | |
| Record name | 2-Bromo-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-84-7 | |
| Record name | 2-Bromo-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)



